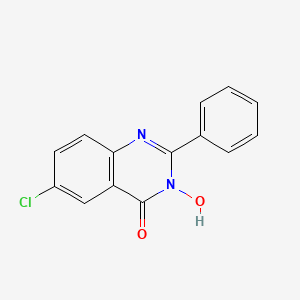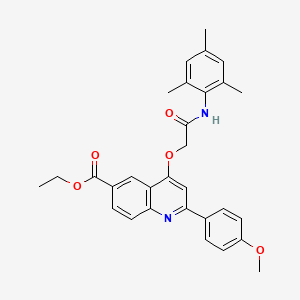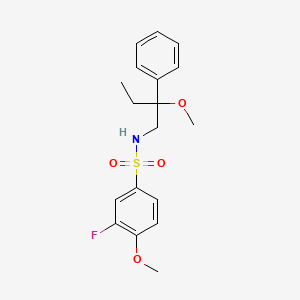![molecular formula C6H3N5O B2371159 7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 89488-67-5](/img/structure/B2371159.png)
7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile” is a compound that has been studied for its potential use as an agricultural bactericide . It is a derivative of quinazolin-4-one and has shown promising results in inhibiting activities against phytopathogenic bacteria and fungi .
Synthesis Analysis
The compound has been synthesized as a series of novel quinazolin-4-one derivatives . The structure of one of these derivatives, compound 7e, was confirmed via single-crystal X-ray diffraction analysis .Molecular Structure Analysis
The molecular structure of the compound has been characterized through ^1H NMR, ^13C NMR, HRMS, and IR spectra .Chemical Reactions Analysis
The compound has been involved in studies of redox transformations . It has also been part of a study on the regioselectivity of the azide-nitrile cycloaddition process .Physical And Chemical Properties Analysis
The compound has a molecular weight of 161.12 . Its melting point is between 306-307 degrees Celsius .Aplicaciones Científicas De Investigación
Agricultural Bactericides
A series of novel quinazolin-4-one derivatives bearing the 7-oxo-1,2,4-triazolo[1,5-a]pyrimidine moiety were designed, synthesized, and evaluated for their inhibition activities against phytopathogenic bacteria . These compounds exhibited potent inhibition activities against the pathogen Xanthomonas oryzae pv. oryzae (Xoo), and some of them showed comparable antibacterial activities against the pathogen Xanthomonas axonopodis pv. citri (Xac) to the control Bismerthiazol .
Antifungal Agents
Although the class of compounds did not display inhibition activity against three fungi tested, they still hold potential for further research and development .
Anticancer Agents
The 1,2,4-triazolo[1,5-a]pyrimidine moiety has been found in compounds with potent antitumor effects .
Anti-Diabetes Agents
The FDA-approved anti-diabetes type 2 drug sitagliptin phosphate, a dipeptidyl peptidase 4 (DPP-4) inhibitor, contains a similar structure .
Neurokinin-3 Receptor Antagonists
N-acyltriazolopiperazine neurokinin-3 receptor antagonists, which are plausible therapeutics for sex hormone disorders, also contain a similar structure .
P2X7 Antagonists
A number of P2X7 antagonists, which are drug candidates for treatment of conditions accompanied by inflammation including rheumatoid arthritis, neuropathic and inflammatory pain, contain a similar structure .
Building Blocks for Metal–Organic Frameworks (MOFs)
The interaction between metal ions and 1,2,4-triazolo[1,5-a]pyrimidines ligands shows a great capability to act as building blocks with great versatility, with applications for the synthesis of metal–organic frameworks (MOFs) or multidimensional systems with useful properties such as magnetism, luminescence or biological activity .
Fluorescent Probes
Recent applications detail the use of these heterocycles in medicinal chemistry as fluorescent probes .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N5O/c7-1-4-2-8-6-9-3-10-11(6)5(4)12/h2-3H,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOCXWGXAHHXKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N2C(=N1)N=CN2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2371078.png)
![2-[(2-Aminophenyl)amino]ethanol hydrochloride](/img/structure/B2371079.png)






![Ethyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2371091.png)


![[(E)-3-thienylmethyleneamino]thiourea](/img/structure/B2371095.png)
![1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone](/img/structure/B2371097.png)
